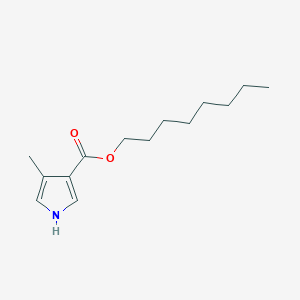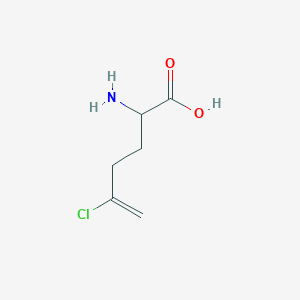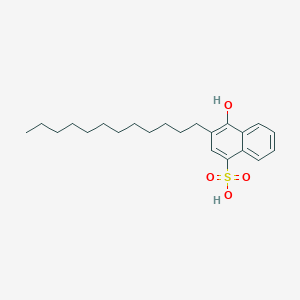![molecular formula C12H19NO2 B14485041 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione CAS No. 65775-69-1](/img/structure/B14485041.png)
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10,10-Trimethyl-3-azabicyclo[521]decane-2,6-dione is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione typically involves multiple steps. One common method starts with the preparation of the tricarbonyl(tropone)iron complex. The synthetic route includes:
Nucleophilic amine addition: An amine is added to the tricarbonyl(tropone)iron complex.
Boc-protection: The crude secondary amine is protected using a Boc group.
Photochemical demetallation: The iron complex is demetallated using photochemical methods.
Intramolecular Heck reaction: This step forms the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the steps mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decane: This compound has a similar bicyclic structure but lacks the nitrogen atom.
2,6-exo configured tricyclo(5.2.1.0(2,6))decane derivatives: These compounds have functional side chains and are used in perfumes.
Uniqueness
7,10,10-Trimethyl-3-azabicyclo[52
Eigenschaften
CAS-Nummer |
65775-69-1 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
7,10,10-trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione |
InChI |
InChI=1S/C12H19NO2/c1-11(2)8-4-6-12(11,3)9(14)5-7-13-10(8)15/h8H,4-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
IFIJMTFLUMTHBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)CCNC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
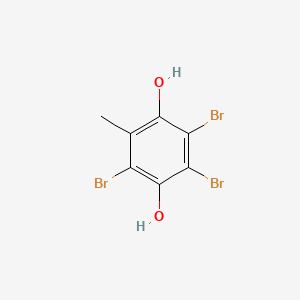
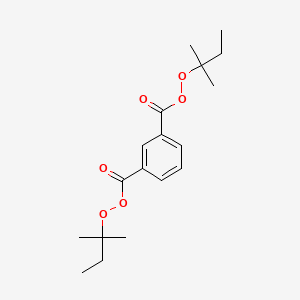
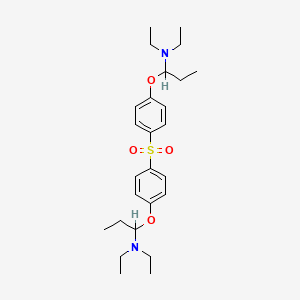
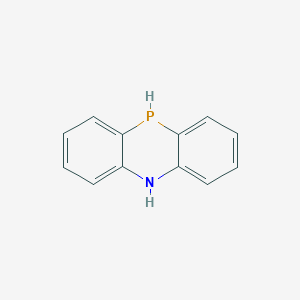
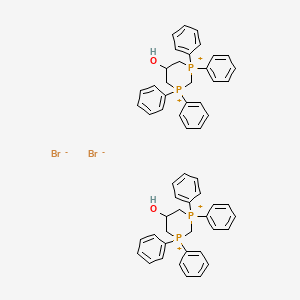
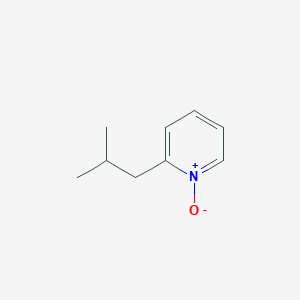
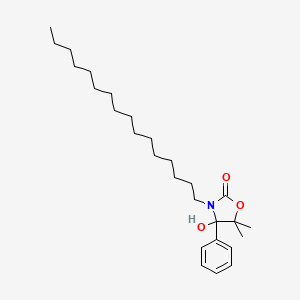
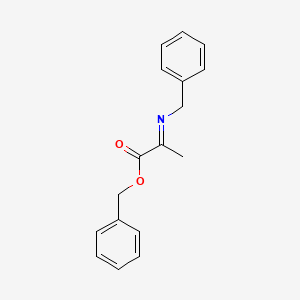
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
